1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 3-cyclopentylpropanoate
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Overview
Description
1-TERT-BUTYL-3-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-PYRAZOL-5-YL 3-CYCLOPENTYLPROPANOATE is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its complex structure, which includes a tert-butyl group, a methyl group, a benzenesulfonyl group, and a cyclopentylpropanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-TERT-BUTYL-3-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-PYRAZOL-5-YL 3-CYCLOPENTYLPROPANOATE typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the tert-butyl and methyl groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.
Sulfonylation: The benzenesulfonyl group can be introduced by reacting the pyrazole with benzenesulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the pyrazole derivative with cyclopentylpropanoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-TERT-BUTYL-3-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-PYRAZOL-5-YL 3-CYCLOPENTYLPROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-TERT-BUTYL-3-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-PYRAZOL-5-YL 3-CYCLOPENTYLPROPANOATE depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-TERT-BUTYL-3-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-PYRAZOL-5-YL 3-CYCLOPENTYLPROPANOATE: shares structural similarities with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of 1-TERT-BUTYL-3-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-PYRAZOL-5-YL 3-CYCLOPENTYLPROPANOATE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C23H32N2O4S |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfonylpyrazol-3-yl] 3-cyclopentylpropanoate |
InChI |
InChI=1S/C23H32N2O4S/c1-16-10-13-19(14-11-16)30(27,28)21-17(2)24-25(23(3,4)5)22(21)29-20(26)15-12-18-8-6-7-9-18/h10-11,13-14,18H,6-9,12,15H2,1-5H3 |
InChI Key |
OTYYFEWEWCEXQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C(C)(C)C)OC(=O)CCC3CCCC3 |
Origin of Product |
United States |
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